molecular formula C12H16F2O2 B7999580 2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol

2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7999580
M. Wt: 230.25 g/mol
InChI Key: OZUBLXWEIRDNMZ-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes fluorine and methoxy functional groups

Properties

IUPAC Name

2-(3,4-difluoro-5-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-7(2)12(3,15)8-5-9(13)11(14)10(6-8)16-4/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBLXWEIRDNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-5-methoxyphenylboronic acid
  • (3,4-Difluoro-5-methoxyphenyl)methanol

Uniqueness

2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-(3,4-Difluoro-5-methoxyphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

  • Chemical Formula : C12H16F2O2
  • Molecular Weight : 230.25 g/mol
  • CAS Number : 1443333-48-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and interactions with specific biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
HCT-116 (Colorectal)1.54Cell cycle arrest at G1 phase
A549 (Lung Cancer)1.17Inhibition of proliferation

These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its effects appears to involve several pathways:

  • Apoptosis Induction : Flow cytometry assays have shown that the compound increases the activity of caspases, which are crucial for the execution phase of apoptosis .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells, indicating its potential to halt cancer progression .
  • Hydrophobic Interactions : Molecular docking studies suggest that the compound interacts strongly with specific amino acid residues in target receptors, enhancing its biological efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant increase in p53 expression levels and caspase-3 cleavage, indicating a robust apoptotic response .
  • Comparative Analysis : In comparative studies against standard chemotherapeutic agents such as doxorubicin, this compound showed comparable or superior cytotoxicity against various cancer cell lines, suggesting it may be a viable alternative or adjunct in cancer therapy .

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